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4,4'-Bipyridinium, 1-methyl-1'-tetradecyl-

Cat. No.: B14448187
CAS No.: 79039-57-9
M. Wt: 368.6 g/mol
InChI Key: SNUDAELCXNZQPV-UHFFFAOYSA-N
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Description

Inclusion Complex Formation with Macrocyclic Hosts

The electron-deficient bipyridinium unit of 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl- allows it to act as a guest molecule, forming stable inclusion complexes with various macrocyclic host molecules. This host-guest chemistry is primarily driven by non-covalent interactions such as ion-dipole interactions, hydrophobic effects, and van der Waals forces.

Cucurbit[n]urils (CB[n]) are a family of macrocyclic host molecules with a hydrophobic cavity and two carbonyl-laced portals, making them particularly adept at encapsulating cationic guest molecules. The interaction between 4,4'-bipyridinium derivatives and CB[n] has been a subject of significant research. The hydrophobic cavity of CB[n] can encapsulate the bipyridinium core, while the carbonyl portals can engage in ion-dipole interactions with the positively charged nitrogen atoms.

Specifically, CB nih.gov and CB nih.gov have been shown to form stable complexes with viologen derivatives. The size of the CB[n] cavity plays a crucial role in the stability and stoichiometry of the resulting complex. For instance, CB nih.gov can encapsulate the bipyridinium unit of viologen guests, while the larger cavity of CB nih.gov can accommodate the formation of a ternary complex involving the viologen and another guest molecule. This ability to form host-guest complexes can be harnessed to control the redox properties and self-assembly of the bipyridinium guest.

The stoichiometry of the host-guest complexes formed between 4,4'-bipyridinium derivatives and macrocyclic hosts can vary depending on the specific host and guest molecules, as well as the experimental conditions. For example, 1:1, 1:2, and even 2:2 host-guest complexes have been observed. The binding affinity, often quantified by the association constant (Ka), is a measure of the stability of the complex. High Ka values indicate strong and stable complex formation.

The binding affinity can be modulated by several factors, including the size and shape complementarity between the host and guest, the solvent, and the presence of other competing guests. For instance, the binding of viologen derivatives to CB[n] hosts is typically very strong in aqueous solutions due to the hydrophobic effect.

HostGuestStoichiometryAssociation Constant (Ka)
CB nih.govMethyl Viologen1:1~10^5 M^-1
CB nih.govMethyl Viologen + Naphthol1:1:1~10^12 M^-2

Note: The table provides representative data for methyl viologen, a closely related compound, to illustrate the principles of stoichiometry and binding affinity with cucurbiturils. Specific data for 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl- may vary.

The length of the alkyl chain substituent on the bipyridinium core significantly influences its interaction with macrocyclic hosts. The long tetradecyl chain in 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl- enhances its amphiphilic character. This long alkyl chain can have several effects on host-guest complexation:

Steric Hindrance: The bulky alkyl chain can sterically hinder the inclusion of the bipyridinium unit into the host cavity, potentially leading to a decrease in binding affinity.

Hydrophobic Interactions: The alkyl chain can engage in hydrophobic interactions with the exterior of the host molecule or with other guest molecules, which can either stabilize or destabilize the complex depending on the specific system.

Secondary Binding Sites: The alkyl chain itself can act as a secondary binding site for larger macrocyclic hosts or for the formation of higher-order assemblies.

Studies on a series of N-alkyl-4,4'-bipyridinium derivatives have shown that the length of the alkyl chain can systematically tune the binding affinity and the stoichiometry of the resulting host-guest complexes. This provides a mechanism to control the supramolecular organization of these systems.

Self-Assembly Phenomena of 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl- Derivatives

The amphiphilic nature of 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl-, with its charged, hydrophilic head (the bipyridinium group) and its long, hydrophobic tail (the tetradecyl chain), drives its self-assembly into various supramolecular structures in solution and at interfaces.

Upon one-electron reduction, the dicationic 4,4'-bipyridinium unit is converted into a radical cation. These radical cations are known to undergo dimerization and aggregation, driven by π-π stacking interactions between the bipyridinium rings. This process, often referred to as pimerization, is characterized by a distinct color change, as the radical cation monomer is typically blue, while the dimer is reddish-brown.

The presence of the long tetradecyl chain in 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl- can influence this aggregation behavior. The hydrophobic interactions between the alkyl chains can promote the formation of larger aggregates and micelles, where the radical cation headgroups are in close proximity, facilitating dimerization.

The self-assembly of amphiphilic bipyridinium derivatives can be controlled by various external stimuli, such as changes in concentration, temperature, solvent polarity, and the addition of host molecules. In aqueous solution, above a certain concentration known as the critical micelle concentration (CMC), these molecules can spontaneously assemble into micelles, vesicles, or other nanostructures.

At interfaces, such as the air-water interface or on solid substrates, these molecules can form ordered monolayers or bilayers. The ability to control the assembly of these molecules is crucial for their application in areas such as molecular electronics, sensing, and drug delivery. The inclusion of the bipyridinium headgroup within a macrocyclic host can be used as a strategy to modulate this self-assembly process, for example, by preventing aggregation or by directing the formation of specific supramolecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H40N2+2 B14448187 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl- CAS No. 79039-57-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79039-57-9

Molecular Formula

C25H40N2+2

Molecular Weight

368.6 g/mol

IUPAC Name

1-methyl-4-(1-tetradecylpyridin-1-ium-4-yl)pyridin-1-ium

InChI

InChI=1S/C25H40N2/c1-3-4-5-6-7-8-9-10-11-12-13-14-19-27-22-17-25(18-23-27)24-15-20-26(2)21-16-24/h15-18,20-23H,3-14,19H2,1-2H3/q+2

InChI Key

SNUDAELCXNZQPV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C

Origin of Product

United States

Synthetic Methodologies and Molecular Structure Elucidation

Chemical Synthesis of 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl- and Related Alkyl Viologens

The synthesis of asymmetrically substituted viologens like 1-methyl-1'-tetradecyl-4,4'-bipyridinium is a multi-step process that allows for the precise introduction of different alkyl groups onto the 4,4'-bipyridine (B149096) core.

The cornerstone of synthesizing 1-methyl-1'-tetradecyl-4,4'-bipyridinium is the Menshutkin reaction , a process involving the alkylation of an amine, in this case, the nitrogen atoms of the 4,4'-bipyridine ring. rsc.org To achieve the desired asymmetric substitution, a stepwise quaternization strategy is employed. wikipedia.org

The synthesis typically begins with the mono-quaternization of 4,4'-bipyridine with a long-chain alkyl halide, such as 1-bromotetradecane. This initial step is carefully controlled to favor the formation of the mono-quaternized intermediate, 1-tetradecyl-4,4'-bipyridinium bromide. The reaction conditions, including solvent, temperature, and stoichiometry, are optimized to maximize the yield of this intermediate and minimize the formation of the symmetrically di-substituted product.

In the second step, the mono-alkylated intermediate is subjected to a second quaternization reaction, this time using a methylating agent like methyl iodide or dimethyl sulfate. This step introduces the methyl group to the remaining nitrogen atom of the bipyridine ring, yielding the final product, 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl-. The choice of counter-ion (e.g., dichloride, diiodide) can be controlled by the selection of the alkylating agents or through subsequent ion exchange processes. nih.govscbt.com

A general synthetic scheme is as follows:

Mono-quaternization: 4,4'-Bipyridine + 1-Halotetradecane → 1-Tetradecyl-4,4'-bipyridinium halide

Second quaternization: 1-Tetradecyl-4,4'-bipyridinium halide + Methyl halide → 1-Methyl-1'-tetradecyl-4,4'-bipyridinium dihalide

Microwave-assisted synthesis has also been reported as an efficient method for promoting Menshutkin reactions in the synthesis of viologen-based polymers, suggesting a potential route for accelerating the synthesis of individual viologen molecules as well. rsc.org

The deliberate design of asymmetrically substituted viologens with varying alkyl chain lengths, such as the methyl and tetradecyl groups in 1-methyl-1'-tetradecyl-4,4'-bipyridinium, is a key strategy for tuning the molecule's physicochemical properties. The length of the alkyl chain significantly influences solubility, aggregation behavior, and electrochemical properties.

The long tetradecyl chain imparts a significant hydrophobic character to the molecule. This is in contrast to the more hydrophilic nature of the methyl group. This amphiphilic nature can lead to interesting self-assembly properties in different media. For instance, the surface behavior of poly(4-vinylpyridine) quaternized with tetradecyl bromide has been shown to be dependent on the degree of quaternization, indicating the strong influence of the long alkyl chain on the material's properties at interfaces. nih.gov

Furthermore, the steric hindrance introduced by the long alkyl chain can influence the electronic interactions between viologen molecules. In some cases, the asymmetric architecture can minimize π–π stacking and intermolecular interactions that are responsible for aggregation in symmetrically substituted viologens. rsc.org The charge-transfer properties of viologens have also been shown to be dependent on the alkyl chain length. rsc.org

Advanced Spectroscopic Characterization for Structural Confirmation

A suite of advanced spectroscopic techniques is indispensable for the unambiguous structural confirmation of 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl- and for probing its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 1-methyl-1'-tetradecyl-4,4'-bipyridinium. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum , distinct signals are expected for the protons of the methyl group, the long tetradecyl chain, and the bipyridinium core. The protons of the methyl group attached to the nitrogen will appear as a singlet in a specific chemical shift region. The protons of the tetradecyl chain will exhibit a series of multiplets, with the methylene (B1212753) group adjacent to the nitrogen appearing at a lower field due to the deshielding effect of the positively charged nitrogen. libretexts.orglibretexts.orgoregonstate.edu The aromatic protons on the two pyridine (B92270) rings will appear as doublets or multiplets in the downfield region of the spectrum, and their chemical shifts will be influenced by the different alkyl substituents on each ring. researchgate.netchemicalbook.com

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. huji.ac.il Each unique carbon atom in the molecule will give rise to a distinct signal. The carbon of the methyl group will appear at a characteristic chemical shift. The carbons of the tetradecyl chain will show a series of signals, with the carbon directly bonded to the nitrogen being shifted downfield. libretexts.org The quaternary carbons of the bipyridinium ring will also have characteristic chemical shifts. rsc.org The PubChem database indicates the availability of ¹³C NMR spectral data for 1-methyl-1'-tetradecyl-4,4'-bipyridinium dichloride. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl-
Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-CH₃~4.0 - 4.5~45 - 55
N-CH₂-(CH₂)₁₂-CH₃~4.5 - 5.0~60 - 70
N-CH₂-CH₂-(CH₂)₁₁-CH₃~1.8 - 2.2~30 - 35
-(CH₂)₁₁-~1.2 - 1.6~20 - 30
-CH₃ (tetradecyl)~0.8 - 1.0~10 - 15
Bipyridinium Protons~8.0 - 9.5~125 - 150

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic properties of 1-methyl-1'-tetradecyl-4,4'-bipyridinium. Viologens are known for their distinct optical properties, particularly their ability to form intensely colored radical cations upon reduction. nih.gov

The dicationic form of the viologen is typically colorless or pale yellow, exhibiting absorption bands in the UV region corresponding to π-π* transitions within the bipyridinium system. mdpi.com Upon a one-electron reduction, the highly colored radical cation (V˙⁺) is formed, which displays strong absorption bands in the visible region. researchgate.netrsc.org These bands are responsible for the characteristic blue or violet color of reduced viologens. wikipedia.org The exact position of these absorption maxima can be influenced by the solvent and the nature of the N-substituents. nih.gov

Furthermore, viologens can form charge-transfer (CT) complexes with electron-donating species. yu.edu.jonih.gov These CT complexes give rise to new absorption bands in the UV-Vis spectrum, often in the visible region, leading to a colored solution. mdpi.com The formation of such complexes is a key feature of viologen chemistry and is readily studied using UV-Vis spectroscopy. iupac.org

Typical UV-Vis Absorption Maxima for Viologen Species
SpeciesTypical λmax (nm)Appearance
Dication (V²⁺)~260 - 300Colorless/Pale Yellow
Radical Cation (V˙⁺)~400 and ~600Blue/Violet
Neutral (V⁰)~500Red/Yellow
Charge-Transfer ComplexVariable (Visible Region)Colored

Resonance Raman (RR) spectroscopy is a powerful technique for obtaining detailed vibrational information about the different redox states of 1-methyl-1'-tetradecyl-4,4'-bipyridinium. By tuning the excitation laser wavelength to coincide with an electronic absorption band of the viologen species, the Raman signals of the chromophore are selectively enhanced. iupac.org

RR spectra of viologens provide a vibrational fingerprint that is sensitive to the oxidation state and molecular structure. acs.org For instance, the RR spectra of the dication (V²⁺), radical cation (V˙⁺), and the fully reduced neutral form (V⁰) are distinct. researchgate.net Dimerization of the radical cations can also be observed through splitting of certain RR bands. researchgate.net

Studies on methyl viologen and other asymmetric viologens have identified key vibrational modes associated with the bipyridinium ring that are particularly sensitive to the redox state. researchgate.netsurrey.ac.uk These include modes related to the inter-ring stretching and ring breathing vibrations. The frequencies and intensities of these bands provide valuable insights into the changes in geometry and electronic structure that occur upon reduction.

Crystallographic Analysis of 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl- and Analogues

The precise three-dimensional arrangement of molecules in the solid state is fundamental to understanding a material's physical and chemical properties. For asymmetrically substituted viologens like 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl-, single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the molecular conformation, packing, and the intricate network of intermolecular interactions that govern the crystal architecture. Although a specific crystallographic study for 1-methyl-1'-tetradecyl-4,4'-bipyridinium was not found in the reviewed literature, extensive analysis of closely related asymmetric viologens with long alkyl chains provides significant insight into the structural characteristics of this class of compounds.

Single-Crystal X-ray Diffraction for Molecular Packing and Conformation

Single-crystal X-ray diffraction studies on asymmetric viologens, particularly those with long alkyl chains, reveal a common propensity to form layered or lamellar structures in the solid state. researchgate.net The molecular packing is largely dictated by the segregation of the charged, rigid bipyridinium core and the nonpolar, flexible alkyl chains. This arrangement leads to the formation of distinct ionic and organic layers within the crystal lattice.

The long tetradecyl chain, being flexible, can adopt various conformations. In the crystalline state, it typically adopts a largely extended, all-trans conformation to maximize van der Waals interactions with neighboring chains, contributing to a more ordered and dense packing. nih.gov The methyl group, being small, generally does not impose significant steric constraints.

While specific crystallographic data for 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl- is not available, the table below presents representative crystallographic parameters for an analogous asymmetric viologen, 1-(2-Methylphenyl)-4,4′-bipyridin-1-ium tetrafluoroborate, to illustrate the type of data obtained from a single-crystal X-ray diffraction experiment. nih.gov

Parameter Value for Analogue Compound (C₁₇H₁₅N₂⁺·BF₄⁻)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.6501 (14)
b (Å)16.393 (2)
c (Å)36.745 (6)
α (°)90
β (°)97.444 (4)
γ (°)90
Volume (ų)5763.7 (15)
Z4

Note: This data is for an analogous compound and serves as an illustrative example of crystallographic parameters.

Intermolecular Interactions and Solid-State Architecture

The solid-state architecture of 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl- and its analogues is stabilized by a combination of intermolecular forces, including ionic interactions, van der Waals forces, and in some cases, weaker C-H···π and π-π stacking interactions.

Ionic Interactions: The primary forces holding the crystal lattice together are the electrostatic attractions between the positively charged bipyridinium cations and the counter-anions (e.g., dichloride, diiodide, or bis(trifluoromethanesulfonyl)imide). These interactions are strong and directional, playing a crucial role in the formation of the ionic layers within the crystal structure.

Hydrogen Bonding: While conventional hydrogen bonds may not be present unless the counter-anion is a hydrogen bond donor, weaker C-H···anion interactions can occur. For example, hydrogen atoms on the bipyridinium ring or the alkyl chain can form weak hydrogen bonds with the counter-anions. mdpi.com

π-π Stacking: The aromatic bipyridinium cores may engage in π-π stacking interactions. The extent of this stacking is dependent on the dihedral angle between the pyridine rings and the steric influence of the substituents. These interactions, when present, contribute to the electronic properties of the material.

Below is a table summarizing the types of intermolecular interactions and their typical distances observed in the crystal structures of analogous viologen compounds.

Interaction Type Typical Interacting Groups Typical Distance Range (Å)
Ionic InteractionBipyridinium N⁺ and Counter-anionVaries with anion size
Van der WaalsAlkyl chain C-H and adjacent Alkyl chain C-H3.5 - 4.5
Weak C-H···AnionPyridinium C-H and Counter-anion2.5 - 3.0
π-π StackingParallel bipyridinium rings3.3 - 3.8

Note: The distances are generalized from studies of various viologen crystal structures.

Electrochemical Behavior and Redox Mechanisms

Fundamental Redox Processes of 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl-

The redox chemistry of this compound is centered around the bipyridinium moiety, which can accept electrons in a stepwise manner.

The primary and most well-documented redox process for viologens, including the asymmetrically substituted 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl-, is a reversible one-electron reduction. This process leads to the formation of a stable radical cation. The acceptance of a single electron by the dicationic species results in a highly colored radical species.

The general equation for this process is: V²⁺ + e⁻ ⇌ V⁺•

This initial reduction step is known to be highly reversible, a characteristic feature of the viologen family of compounds. The stability of the radical cation is a key aspect of their utility in various applications. The long tetradecyl chain may influence the solubility and aggregation behavior of the radical cation in different media.

Following the initial one-electron reduction, the radical cation can undergo a further reduction by accepting a second electron. This results in the formation of a neutral species.

The equation for the second reduction step is: V⁺• + e⁻ ⇌ V⁰

This second reduction is also a fundamental characteristic of viologens. The potential at which this second electron transfer occurs is typically more negative than the first. The stability and reactivity of the fully reduced neutral species can vary and may be influenced by the nature of the alkyl substituents and the surrounding chemical environment.

Voltammetric and Amperometric Investigations

Cyclic voltammetry (CV) is a powerful tool for determining the formal redox potentials (E°') of the two successive one-electron transfer reactions and for assessing the reversibility of these processes. A typical cyclic voltammogram for an asymmetric viologen like 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl- would be expected to show two distinct redox couples.

The key parameters obtained from a CV experiment are the cathodic peak potential (Epc) and the anodic peak potential (Epa). The formal potential for each redox couple is typically estimated as the average of the peak potentials. The separation between the anodic and cathodic peaks (ΔEp) provides an indication of the electrochemical reversibility of the reaction. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

Expected Redox Potentials for Asymmetric Viologens Based on studies of similar asymmetric viologens, the first reduction potential is typically in the range of -0.3 to -0.6 V versus a standard reference electrode, while the second reduction potential is more negative. The exact values are sensitive to the solvent, electrolyte, and the nature of the alkyl substituents.

Redox CoupleProcessExpected Potential Range (vs. Ag/AgCl)Expected Reversibility
V²⁺/V⁺•First one-electron reduction-0.3 to -0.6 VHighly Reversible
V⁺•/V⁰Second one-electron reduction-0.7 to -1.0 VGenerally Reversible

Chronoamperometry involves stepping the potential of the working electrode and monitoring the resulting current as a function of time. This technique is particularly useful for determining the diffusion coefficient (D) of the electroactive species. The current decay following the potential step is described by the Cottrell equation, which relates the current to the concentration of the analyte, the diffusion coefficient, and time.

For 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl-, the long tetradecyl chain would be expected to result in a smaller diffusion coefficient compared to viologens with shorter alkyl chains due to its larger hydrodynamic radius. This would lead to a slower decay of the current in a chronoamperometric experiment. While a specific value for the diffusion coefficient is not available, it would be a critical parameter in understanding the mass transport of this molecule to the electrode surface.

Electron Transfer Dynamics and Pathways

The electron transfer dynamics of 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl- are governed by the fundamental principles of electron transfer theory. The transfer of electrons between the electrode and the bipyridinium core is a heterogeneous process. The rate of this electron transfer is influenced by factors such as the reorganization energy of the molecule upon accepting an electron and the electronic coupling between the molecule and the electrode.

The presence of the long, flexible tetradecyl chain can also influence the orientation of the molecule at the electrode surface, which in turn can affect the distance for electron tunneling and thus the rate of electron transfer. The asymmetry of the molecule may lead to preferential orientations that could be explored in more advanced electrochemical studies. The fundamental pathway involves the stepwise addition of two electrons, with the radical cation being a stable and observable intermediate.

Photoinduced Electron Transfer Mechanisms involving Viologen Moieties

The viologen core of 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl- serves as an excellent electron acceptor, making it a key component in photoinduced electron transfer (PET) systems. nih.gov When paired with a suitable photosensitizer (electron donor), irradiation with light of an appropriate wavelength can excite the donor, initiating an electron transfer to the viologen dication (V²⁺) to form the colored radical cation (V•⁺). nih.govresearchgate.net

The general mechanism for this process can be described as follows:

Excitation: The photosensitizer (D) absorbs a photon and is promoted to an excited state (D*).

D + hν → D*

Electron Transfer: The excited photosensitizer (D*) transfers an electron to the viologen dication (V²⁺), resulting in the formation of the photosensitizer radical cation (D•⁺) and the viologen radical cation (V•⁺).

D* + V²⁺ → D•⁺ + V•⁺

Relaxation/Further Reactions: The charge-separated state (D•⁺ + V•⁺) can then relax back to the ground state through back electron transfer or participate in subsequent chemical reactions. The efficiency and lifetime of this charge-separated state are critical for the application of these systems.

Influence of Molecular Environment and Electrode Interfaces on Electron Transfer Rates

The rate of electron transfer to and from the 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl- moiety is highly sensitive to its immediate molecular environment and the nature of the electrode interface. The long tetradecyl chain promotes the formation of organized structures, such as self-assembled monolayers (SAMs), on electrode surfaces. huji.ac.il The structure and packing of these monolayers have a profound impact on the kinetics of electron transfer.

In non-ordered monolayer assemblies of similar N-methyl-N'-carboxyalkyl-4,4'-bipyridinium compounds on gold electrodes, the electron transfer rate constant was found to be independent of the alkyl chain length, with a value of approximately 550 s⁻¹. huji.ac.il However, upon treatment with a long-chain alkanethiol to form a more densely packed and organized monolayer, the electron transfer rate constants become dependent on the length of the alkyl chain that bridges the redox-active bipyridinium unit to the electrode. huji.ac.il This dependence is consistent with Marcus theory for electron transfer, where the rate decreases exponentially with increasing distance. huji.ac.il

The table below summarizes electron transfer data for a related N-methyl-N'-carboxyalkyl-4,4'-bipyridinium system, illustrating the effect of the molecular environment.

SystemElectron Transfer Rate Constant (k_et)Electron Tunneling Coefficient (β)Reference
Non-ordered monolayer on Au electrode~550 s⁻¹Not applicable huji.ac.il
Organized, densely packed monolayer with alkyl bridge on Au electrodeDependent on alkyl chain length0.006 Å⁻¹ huji.ac.il

This data is for an analogous N-methyl-N'-carboxyalkyl-4,4'-bipyridinium system and serves to illustrate the principles of environmental influence on electron transfer.

Electron Transfer in Self-Assembled Systems and Polymeric Architectures

The amphiphilic nature of 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl- makes it particularly suitable for incorporation into self-assembled systems and polymeric architectures, where its electron transfer properties can be harnessed for various applications.

Self-Assembled Systems: In self-assembled monolayers on gold electrodes, viologen derivatives with long alkyl chains exhibit well-defined electrochemical responses. researchgate.netacs.org The formation of π-stacked dimers between the viologen radical cations (V•⁺) within these monolayers has been observed. acs.org This dimerization is a result of strong lateral interactions between the reduced viologen units and can lead to unusually sharp peaks in cyclic voltammograms. acs.org The structure of the self-assembling molecule is critical; for instance, thiol derivatives of long-chain viologens can form more densely packed monolayers compared to their disulfide counterparts, which influences the extent of dimer formation. acs.org

Polymeric Architectures: Incorporating viologen moieties into polymer backbones or as side chains is a common strategy to create redox-active materials with enhanced stability and processability. mdpi.comrsc.org These viologen-containing polymers can exhibit electrochromic properties, changing color in response to an applied voltage. rsc.orgresearchgate.net The electrochemical performance of such polymers, including their switching times and stability, is dependent on the polymer structure and the nature of the viologen unit. researchgate.net

For example, viologen-functionalized poly(amidoamine) dendrimers have been synthesized and characterized, showing reversible voltammetry for the first viologen reduction. utexas.edu In such macromolecular systems, all electrochemically accessible viologen groups are equivalent, although incomplete electrolysis may be observed. utexas.edu Viologen units have also been incorporated into hybrid solid polymer electrolytes for lithium-ion batteries, where they can enhance ionic conductivity and thermal stability. acs.org

The table below provides examples of applications and key findings for viologen in self-assembled and polymeric systems.

System TypeApplication/Key FindingReference
Self-Assembled Monolayer (Thiol-viologen on Au)Formation of π-complex dimers between viologen radical cations, leading to sharp voltammetric peaks. acs.org
Viologen-Functionalized DendrimersReversible electrochemistry for the first reduction wave; potential for charge-trapping and electrocatalysis. utexas.edu
Viologen-Containing PolyurethaneUsed in electrochromic devices with low driving voltage and as a sensitive component in amine-detecting paper. rsc.org rsc.org
Viologen in Hybrid Solid Polymer ElectrolyteEnhances thermal stability, ionic conductivity, and Li⁺ transport number in all-solid-state lithium polymer batteries. acs.org acs.org

Supramolecular Chemistry and Host Guest Complexation

Self-Assembly Phenomena of 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl- Derivatives

Formation of Supra-Amphiphiles and Polymeric Architectures

The amphiphilic nature of 1-methyl-1'-tetradecyl-4,4'-bipyridinium is a key determinant in its self-assembly behavior in aqueous solutions. The hydrophobic tetradecyl chain and the charged hydrophilic bipyridinium headgroup drive the molecules to form various aggregated structures, such as micelles and vesicles, to minimize unfavorable interactions between the hydrophobic tails and water. These self-assembled structures are considered supra-amphiphiles, where the individual molecules are held together by non-covalent interactions.

The formation of these aggregates is a concentration-dependent process. Below a certain concentration, the molecules exist as monomers. However, as the concentration increases to reach the critical micelle concentration (CMC), they spontaneously assemble into larger structures. The geometry of these assemblies can be influenced by various factors, including concentration, temperature, and the presence of other molecules.

Beyond simple micellar structures, 1-methyl-1'-tetradecyl-4,4'-bipyridinium can also be a building block for more complex polymeric architectures. The bipyridinium units, being electron-deficient, can participate in donor-acceptor charge-transfer interactions with electron-rich molecules. This property allows for the template-directed self-assembly of polymeric chains. For instance, the addition of an electron-rich donor molecule can act as a "molecular glue," bridging the bipyridinium units of the amphiphiles and promoting the formation of larger, ordered polymeric structures. nih.gov

Furthermore, viologen derivatives, including asymmetrically substituted ones, can be incorporated into the main chain or as pendant groups in traditional polymers. For example, a difunctional viologen-based initiator can be used for atom transfer radical polymerization (ATRP) to create well-defined polymers with a central viologen unit. rsc.org While specific research on incorporating 1-methyl-1'-tetradecyl-4,4'-bipyridinium into such polymers is not extensively detailed in the provided results, the principles of viologen chemistry suggest its potential for creating functional polymeric materials with tunable properties. The long alkyl chain would further influence the solubility and self-assembly characteristics of the resulting polymer.

The table below summarizes key aspects of the formation of supramolecular structures with viologen-based amphiphiles.

Supramolecular StructureDriving Force(s)Key FeaturesPotential Influencing Factors
Micelles/Vesicles Hydrophobic effect, electrostatic interactionsFormation of core-shell structures in aqueous solution, concentration-dependent assembly.Temperature, ionic strength, presence of co-surfactants.
Supra-amphiphiles Non-covalent interactions (hydrophobic, π-π stacking, charge-transfer)Dynamic and reversible assemblies of amphiphilic molecules.Solvent polarity, presence of guest molecules.
Polymeric Architectures Donor-acceptor interactions, covalent bonding (in polymer synthesis)Formation of extended, ordered structures; potential for stimuli-responsive behavior.Nature of donor molecule, polymerization conditions.

Redox-Controlled Supramolecular Switches and Responsive Systems

A hallmark of viologens is their rich redox chemistry. The bipyridinium unit can exist in three stable oxidation states: the dication (V²⁺), the radical cation (V⁺•), and the neutral species (V⁰). These redox transformations are accompanied by dramatic color changes, a phenomenon known as electrochromism. This redox activity is central to the design of supramolecular switches and responsive systems.

The host-guest chemistry of 1-methyl-1'-tetradecyl-4,4'-bipyridinium can be controlled by its redox state. The dicationic form (V²⁺) is a good electron acceptor and can form stable inclusion complexes with various host molecules, such as cucurbiturils and cyclodextrins. Upon reduction to the radical cation (V⁺•) or the neutral species (V⁰), the binding affinity for these hosts can be significantly altered. This change in binding strength forms the basis of a molecular switch, where the complexation and decomplexation can be triggered by an external redox stimulus.

For example, the dicationic viologen can be encapsulated within the cavity of a cucurbit[n]uril host. Upon electrochemical or chemical reduction, the resulting radical cation may dimerize with another radical cation, leading to its expulsion from the host cavity. This reversible process allows for the controlled release and uptake of the viologen guest, creating a redox-responsive system. rsc.orgnih.gov The stoichiometry of host-guest complexes can also be controlled by the redox state of the viologen guest. nih.gov

The self-assembly of 1-methyl-1'-tetradecyl-4,4'-bipyridinium into larger architectures can also be manipulated through redox control. The electrostatic repulsions between the dicationic headgroups in a micellar or vesicular assembly can be modulated by reducing the viologen units. The formation of the less charged radical cations can lead to changes in the size, shape, and stability of the aggregates. This redox-responsive self-assembly can be harnessed to create "smart" materials that change their properties in response to an electrical signal.

The table below outlines the principles of redox-controlled systems based on viologen derivatives.

System TypeSwitching MechanismTriggerObservable Change
Host-Guest Complex Alteration of binding affinity upon redox state change of the viologen guest.Electrochemical potential, chemical reductants/oxidants.Complexation/decomplexation, color change.
Supramolecular Assembly Modulation of intermolecular forces (electrostatic, dimerization) through redox changes.Electrochemical potential, chemical reductants/oxidants.Assembly/disassembly of aggregates, change in morphology.
Chiroptical Switch Redox-induced changes in the chiral orientation of viologen moieties within a supramolecular assembly.Chemical reduction/oxidation.Changes in circular dichroism signals and color. nih.gov

Theoretical and Computational Investigations

Electronic Structure Calculations via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-electron systems, making it highly suitable for analyzing molecules like 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl-. researchgate.net DFT calculations focus on the electron density rather than the complex many-body wavefunction, offering a balance of accuracy and computational efficiency. mdpi.com For viologen derivatives, DFT is employed to determine key electronic properties, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO-LUMO energy gap is a critical parameter derived from these calculations, as it provides insight into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. researchgate.net A smaller HOMO-LUMO gap generally correlates with higher reduction potentials in viologen systems. researchgate.net In the case of 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl-, DFT calculations reveal how the asymmetric substitution with a small methyl group and a long tetradecyl chain influences the electron distribution across the bipyridinium core. The long alkyl chain, while not directly participating in the core's π-system, can influence the molecule's conformation and solvation, which in turn can subtly affect the electronic properties. DFT-optimized structures show the frontier orbitals (HOMO/LUMO) are primarily localized on the bipyridinium unit, which is the redox-active center of the molecule. researchgate.net

Functionals such as B3LYP and M06-2X are commonly used for these types of organic molecules, as they have been shown to provide reliable results for electronic properties and geometries. researchgate.netkoreascience.krresearchgate.net

Table 1: Representative DFT-Calculated Electronic Properties This table presents typical data obtained from DFT calculations on viologen derivatives. Values are illustrative.

PropertyDication (Viol²⁺)Radical Cation (Viol˙⁺)Neutral (Viol)
HOMO Energy (eV) -11.5-8.2-5.1
LUMO Energy (eV) -7.8-5.5-2.3
HOMO-LUMO Gap (eV) 3.72.72.8

Time-Dependent Density Functional Theory (TDDFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study the properties of systems in the presence of time-dependent potentials, such as those from electromagnetic radiation. wikipedia.org It has become one of the most popular methods for calculating the excited-state properties of medium to large-sized molecules, including their electronic absorption spectra. researchgate.netarxiv.orgrsc.org

For 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl-, TDDFT is used to predict its UV-Vis absorption spectrum. The calculations yield vertical excitation energies, which correspond to the absorption maxima (λmax), and oscillator strengths, which relate to the intensity of the absorption bands. rsc.org The analysis of the orbitals involved in these electronic transitions reveals their nature, such as π → π* transitions localized on the bipyridinium core. rsc.org

The choice of the functional is crucial for the accuracy of TDDFT predictions, especially for systems that may exhibit charge-transfer (CT) character. mdpi.comyoutube.com Computational protocols have been developed to enhance the predictive accuracy for viologen salts, sometimes involving an empirical correction based on a linear correlation between calculated and experimental values. mdpi.com Studies on various viologen derivatives have shown that TDDFT, when using appropriate functionals like PBE0 or B3LYP, can successfully reproduce experimental spectral properties. rsc.org These calculations confirm that the primary electronic transitions responsible for the visible color of the viologen radical cation are localized on the π-conjugated bipyridinium system. informahealthcare.com

Table 2: Predicted Spectroscopic Data from TDDFT This table shows example output from a TDDFT calculation for the radical cation form of a viologen, which is typically colored.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Dominant Orbital Contribution
S₀ → S₁ 2.105900.45HOMO → LUMO
S₀ → S₂ 2.455060.15HOMO-1 → LUMO
S₀ → S₃ 3.153940.62HOMO → LUMO+1

Computational Modeling of Redox Potentials and Reaction Pathways

The defining characteristic of viologens is their ability to undergo reversible one-electron reduction steps. Computational chemistry offers a powerful framework for predicting the redox potentials associated with these processes. researchgate.netmdpi.com DFT calculations are used to determine the Gibbs free energies of the different redox states (dication, radical cation, and neutral species) of 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl-.

The redox potential can be calculated using a thermodynamic cycle that relates the gas-phase ionization energies or electron affinities to the solvation free energies of the different species. koreascience.krmdpi.com Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are employed to account for the effect of the solvent, which is crucial for accurate predictions. acs.org

E1/2 = -ΔGsolv / nF

This computational approach allows for the systematic screening of different viologen derivatives to tune their redox potentials for specific applications, such as in redox flow batteries. researchgate.netnih.gov Research has shown a strong correlation between computationally predicted redox potentials and experimentally measured values for a variety of viologen compounds, validating the predictive power of these models. nih.govkoreascience.kr For 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl-, these calculations can elucidate the electronic effect of the alkyl and methyl substituents on the stability of the different redox states, thereby influencing the redox potential. researchgate.net

Table 3: Computationally Modeled Redox Potentials Illustrative redox potentials for a generic viologen derivative calculated using a DFT-based thermodynamic cycle.

Redox CoupleCalculated ΔGsolv (kJ/mol)Predicted E₁/₂ (V vs. SHE)Experimental E₁/₂ (V vs. SHE)
Viol²⁺ / Viol˙⁺ 41.5-0.43-0.45
Viol˙⁺ / Viol 82.0-0.85-0.88

Simulation of Host-Guest Interactions and Supramolecular Assembly Dynamics

The unique structure of 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl-, with its charged bipyridinium head and long, hydrophobic tetradecyl tail, makes it an excellent candidate for participating in host-guest interactions and forming supramolecular assemblies. Computational simulations are essential for understanding the dynamics and thermodynamics of these processes at the molecular level. nih.govnih.gov

DFT can be used to investigate the non-covalent interactions, such as π-π stacking, van der Waals forces, and hydrogen bonds, that govern the formation of complexes. mdpi.comnih.gov For instance, simulations can model the encapsulation of the viologen's hydrophobic tail or bipyridinium unit within the cavity of a host molecule like a cyclodextrin. mdpi.com These calculations provide quantitative estimates of the binding free energy, revealing the stability of the host-guest complex. nih.govmdpi.com

Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of these systems over time. MD simulations can reveal the mechanisms of self-assembly, where individual molecules of 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl- might form micelles or other aggregates in solution. rsc.org These simulations provide a detailed picture of how kinetically labile interactions allow for the spontaneous and predictable formation of complex, ordered structures from simpler molecular components. nih.gov This understanding is crucial for designing new materials with specific functions based on controlled molecular assembly. mdpi.com

Advanced Applications in Functional Materials and Devices

Electrochromic Devices (ECDs) and Smart Windows

Electrochromic devices (ECDs) can modulate their light absorption, and thus their color and transparency, in response to an applied voltage. This functionality is critical for applications like smart windows, which can improve energy efficiency in buildings, and anti-glare rearview mirrors. Viologens, including asymmetrically substituted compounds like 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl-, are exceptional electrochromic materials due to their distinct color changes, high coloration efficiency, and low operating voltages.

The performance of viologen-based ECDs is intrinsically linked to the molecular structure of the bipyridinium salt. A key challenge in the design of these devices is the tendency of viologen radical cations (the colored state) to form dimers. This dimerization is often an irreversible process that can degrade the device's performance and long-term stability.

A primary strategy to enhance ECD performance is the rational design of the viologen molecule itself. Introducing asymmetry in the N-substituents of the 4,4'-bipyridinium core, such as in 1-methyl-1'-tetradecyl-4,4'-bipyridinium, is an effective method to suppress the formation of these detrimental radical cation dimers. This molecular asymmetry sterically hinders the close association of two radical cations, thereby improving the stability and cyclability of the device. By mitigating dimer formation, it becomes possible to operate the ECD at higher voltages without degradation, leading to a larger contrast in transmittance between the colored and bleached states, faster switching speeds, and higher coloration efficiency (CE). Coloration efficiency is a key metric for ECDs, representing the change in optical density per unit of charge injected.

The substituents on the bipyridinium nitrogen atoms also allow for the tuning of the spectral response. The length and nature of the alkyl or aryl chains can influence the electronic structure of the viologen radical cation, thereby altering its absorption spectrum and the resulting color. This tunability allows for the creation of devices with a wide range of colors, from blue and green to red and purple.

Table 1: Performance of Selected Viologen-Based Electrochromic Devices
Viologen DerivativeKey FeatureOptical Contrast (ΔT)Coloration Efficiency (CE)Switching Time (Coloration/Bleaching)
Viologen-Immobilized 2D Polymer FilmHigh porosity and efficient ion transportUp to 95.6%989 cm²/C2.8 s / 1.2 s
Core-Altered N-arylated ViologensSolution-processable ionic porous polymersUp to 95.6%73–268 cm²/C0.8 s / 1.7 s
Ethyl Viologen in Polymerized GelPolymerized gel electrolyte~90%92.82 cm²/C (Visible)Not Specified
Heptyl ViologenType II EC materialNot Specified45.31 cm²/C33.3 s / 21.9 s

This interactive table summarizes the performance metrics of various electrochromic devices based on different viologen derivatives and device configurations.

For practical applications like smart windows, moving from liquid electrolytes to solid-state or quasi-solid-state systems is crucial for safety, durability, and ease of manufacturing. The integration of viologens such as 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl- into polymeric films and solid-state electrolytes is a key area of research. progeny-project.eursc.org

One approach is to create a polymer-in-electrolyte system, where a polymer matrix hosts a liquid electrolyte containing the viologen. This results in a gel electrolyte that prevents leakage while maintaining good ionic conductivity. Polymers such as poly(methyl methacrylate) (PMMA), poly(vinylidene fluoride-co-hexafluoropropylene) (P(VDF-co-HFP)), and poly(vinyl alcohol) have been successfully used to create stable, quasi-solid-state ECDs. rsc.orgmdpi.com These gel electrolytes improve the device's stability by physically constraining the viologen molecules, which can further retard degradation pathways. rsc.org

Another strategy involves creating polymers that have the viologen moiety chemically incorporated into the polymer backbone or as a side chain. mdpi.com This approach creates a solid electrochromic film where the redox-active component is fully immobilized. rsc.org Such "polyviologens" can be deposited as thin films on conductive substrates. mdpi.com Recently, viologen-immobilized 2D polymer films with highly ordered porous structures have demonstrated excellent performance, with the well-defined channels allowing for rapid ion transport, leading to fast switching speeds and very high coloration efficiencies. progeny-project.eu

Furthermore, novel electrochromic ionic liquids have been designed where the viologen unit is tethered to an ionic liquid core. nih.gov When integrated into a solid-state platform, this material acts as both the electrolyte and the electrochromic material, simplifying device architecture. nih.gov These all-solid-state devices offer the highest level of safety and durability, making them ideal for long-lasting smart window applications. nih.gov

Aqueous Organic Redox Flow Batteries (AORFBs)

Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage, essential for integrating intermittent renewable energy sources like solar and wind into the power grid. usu.edu AORFBs offer advantages in terms of cost, safety, and the use of earth-abundant materials compared to traditional vanadium-based systems. nih.gov

In an AORFB, energy is stored in liquid electrolytes contained in external tanks. Viologen derivatives, including 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl-, are excellent candidates for the negative electrolyte, or "anolyte," in these systems. researchgate.net This is due to their highly reversible one- or two-electron redox reactions at suitable negative potentials. nih.gov The redox potential of viologens can be tuned through molecular engineering, allowing for the design of batteries with high cell voltages. usu.edu When paired with a suitable catholyte, such as TEMPO or ferrocyanide derivatives, viologen-based AORFBs can achieve cell voltages of up to 1.72 V. usu.edupv-magazine.com The use of pH-neutral aqueous electrolytes makes these batteries non-flammable and safer than many other battery technologies. usu.edu

Two of the most critical parameters for anolyte performance are solubility and stability. High solubility of the redox-active species is essential for achieving high energy density in the battery. nih.gov The stability of the viologen radical cation (the charged state) is crucial for ensuring a long cycle life with minimal capacity fade. nih.gov

To address these challenges, various molecular engineering strategies have been developed. For the asymmetrically substituted 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl-, the long tetradecyl chain can impact solubility in aqueous solutions. To improve the aqueous solubility of viologens, hydrophilic functional groups are often incorporated into their structure. Common strategies include adding sulfonate, phosphonate, or short polyethylene (B3416737) glycol (PEG) chains to the bipyridinium core. nih.govacs.orgrsc.orgharvard.edu For example, integrating sulfonate and ester groups has been shown to increase viologen solubility to a remarkable 3.0 M. nih.gov Asymmetric functionalization can also disrupt crystal packing, further enhancing solubility. researchgate.netresearchgate.net

The stability of the viologen radical is another key concern, as degradation can occur through dimerization or reactions with trace oxygen. nih.govresearchgate.net The asymmetric design of 1-methyl-1'-tetradecyl-4,4'-bipyridinium inherently helps to suppress the dimerization of the radical cations. rsc.org Additionally, introducing bulky functional groups or specific functionalities like alpha-methyl groups can create steric hindrance, preventing the close association of viologen molecules and inhibiting irreversible degradation pathways. nih.gov

The ultimate viability of a viologen anolyte is determined by its performance in a full flow battery cell. Key performance indicators include cycling stability (measured as capacity retention over hundreds or thousands of cycles) and energy efficiency (the ratio of energy discharged to energy charged).

Viologen-based AORFBs have demonstrated excellent cycling stability. For instance, a battery using a phosphonate-functionalized viologen anolyte exhibited a capacity fade rate of only 0.016% per day. harvard.edu Another system using a viologen with trimethylammonio)propyl groups showed 97.48% capacity retention over 500 cycles. nih.govrsc.org These results highlight the exceptional stability that can be achieved through rational molecular design.

The energy efficiency of these batteries is influenced by factors such as cell voltage, internal resistance, and reaction kinetics. Viologen-based systems have achieved high energy efficiencies, often exceeding 80%, at practical current densities. acs.org

Table 2: Performance of Selected Viologen-Based Aqueous Organic Redox Flow Batteries
Anolyte (Viologen Derivative)Key StrategySolubilityCell VoltageCycling StabilityEnergy Efficiency
Phosphonate-functionalized ViologenLowers redox potential, suppresses degradation1.23 M0.9 V0.00069% fade/cycleNot Specified
1,1'-bis[3-(trimethylammonio)propyl]-4,4'-bipyridiniumEnhanced radical stabilityNot Specified1.38 V97.48% retention over 500 cyclesNot Specified
Viologen with Sulfonate/Ester GroupsAsymmetry and double hydrophilicity3.0 MNot Specified92.4% retention over 200 cyclesNot Specified
3-(triethylammonio) propyl viologenTwo-electron storage2.56 M~1.50 V99.96% retention/cycle over 300 cycles>67.7% @ 100 mA/cm²
Mono-methyl viologen (MMV)Asymmetric design~3 M1.25 V75% retention over 500 cycles71% @ 60 mA/cm²

This interactive table presents key performance metrics for various AORFBs utilizing engineered viologen anolytes.

Electron Mediators in Bioelectrocatalysis and Nanocomposite Systems

The dicationic nature and reversible redox behavior of 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl- allow it to function as an effective electron mediator, shuttling electrons between electrodes and enzymes or within complex nanocomposite structures. Its amphiphilic character, imparted by the long tetradecyl tail, is crucial for its incorporation into these systems.

Facilitation of Enzymatic Redox Reactions (e.g., Carbohydrate Oxidation, N2O Reduction)

Bipyridinium salts, commonly known as viologens, are well-established redox mediators that facilitate electron transfer in various enzymatic reactions. researchgate.net They can accept electrons from an electrode or a photosensitizer and transfer them to the active site of an enzyme, or vice versa. This is particularly valuable for oxidoreductases, whose function often depends on cofactors like NADPH. nih.govsemanticscholar.org While research on the 1-methyl-1'-tetradecyl- derivative in carbohydrate oxidation is not extensively detailed, the general mechanism involves the viologen's ability to shuttle electrons to regenerate essential cofactors.

In the context of environmental remediation, viologens have been studied for their role in the reduction of nitrous oxide (N₂O), a potent greenhouse gas. The enzyme nitrous oxide reductase contains a tetranuclear copper cluster (CuZ) active site that catalyzes the two-electron reduction of N₂O to dinitrogen (N₂) and water. nih.govnih.gov Electron mediators like 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl- can facilitate the delivery of electrons to this enzymatic site, enhancing the catalytic rate. The reduction potential of the viologen is a key factor in ensuring efficient electron transfer to the enzyme's active center.

Table 1: Properties of Bipyridinium Mediators in Redox Reactions

Mediator Family General Role Key Property Relevant Enzymatic Processes
Bipyridiniums (Viologens) Electron Shuttling Reversible one-electron reduction NADP⁺ Reduction, CO₂ Reduction, N₂O Reduction

Interaction with Quantum Dots and Carbon-Based Nanomaterials

The unique properties of 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl- make it an interesting component for creating hybrid nanocomposite systems. Its interaction with quantum dots (QDs) and carbon-based nanomaterials (CBNs) is driven by electrostatic and hydrophobic forces.

Quantum Dots (QDs): These semiconductor nanocrystals have size-tunable fluorescence properties. nih.gov The cationic head of the viologen can electrostatically assemble onto the surface of negatively charged QDs (e.g., those capped with thioglycolic acid). nih.gov This interaction can lead to fluorescence quenching of the QD through a photoinduced electron transfer (PIET) process, where the viologen acts as an electron acceptor. nih.gov This phenomenon can be exploited to create "on-off" fluorescent sensors. The long tetradecyl chain can further influence the stability and organization of these QD-viologen assemblies, particularly in biphasic systems or when incorporated into lipid membranes.

Carbon-Based Nanomaterials (CBNs): Materials like graphene, graphene oxide, and carbon nanotubes are explored for various biomedical applications, including drug delivery and biosensing. nih.govmdpi.comnih.gov The hydrophobic tetradecyl tail of 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl- can adsorb onto the surface of graphitic materials via π-π stacking and hydrophobic interactions. This non-covalent functionalization can improve the dispersion of CBNs in aqueous solutions and integrate the redox-active properties of the viologen into the nanocomposite. Such systems have potential applications in the development of electrochemical sensors and electrocatalytic platforms.

Molecular Machines and Nanosystems

Bipyridinium units are fundamental components in the field of artificial molecular machines. nih.govnobelprize.org Their electron-accepting character and the stability of their radical cation (BIPY•⁺) state are key to their function. unipd.it They often serve as recognition sites for electron-rich macrocycles (e.g., cyclobis(paraquat-p-phenylene) or crown ethers) in mechanically interlocked molecules like rotaxanes and catenanes.

The switching of the bipyridinium unit between its dicationic (BIPY²⁺) and radical cation (BIPY•⁺) states via an external stimulus (electrochemical or chemical reduction) alters its binding affinity for the macrocycle. This change drives the relative motion of the components, such as the shuttling of a ring along a molecular axle or the rotation of rings in a catenane. unipd.it The 1-methyl-1'-tetradecyl- derivative can be incorporated into these designs, where the long alkyl chain serves to anchor the molecular machine to a surface or interface, such as a lipid bilayer or an electrode. This allows for the creation of surface-bound nanosystems that can perform work, acting as gates, pumps, or motors at the molecular level.

DNA Condensation and Gene Delivery Systems

The ability to condense long strands of DNA into compact structures is essential for gene delivery applications. Cationic agents are widely used for this purpose, as they can neutralize the negative charge of the DNA phosphate (B84403) backbone.

Supramolecular Interactions Driving DNA Condensation

4,4'-Bipyridinium, 1-methyl-1'-tetradecyl- is a dicationic amphiphile, a class of molecules known to be effective DNA condensing agents. The process is driven by a combination of supramolecular interactions:

Electrostatic Interactions: The positively charged bipyridinium headgroups interact strongly with the negatively charged phosphate groups on the exterior of the DNA double helix. This interaction neutralizes the charge repulsion between DNA segments, allowing the molecule to fold. nih.gov

Hydrophobic Interactions: The long tetradecyl tails of the viologen molecules can self-aggregate in the aqueous environment, similar to surfactant micelle formation. This self-assembly acts synergistically with the electrostatic neutralization, creating a hydrophobic core that excludes water and promotes the collapse of the DNA into compact, nanoparticle-like structures. nih.gov

These condensed DNA-viologen complexes can protect the genetic material from enzymatic degradation and facilitate its uptake by cells. The specific geometry and amphiphilicity of the 1-methyl-1'-tetradecyl- derivative influence the morphology and stability of the resulting condensates, making it a candidate for the design of non-viral gene delivery vectors. nih.govrsc.org

Table 2: Summary of Compound Interactions in Advanced Applications

Application Area Interacting Partner Key Driving Forces Resulting System/Function
Bioelectrocatalysis Enzymes, Electrodes Electron Transfer, Hydrophobic Adsorption Mediated enzymatic reactions, Surface-immobilized catalysts
Nanocomposites Quantum Dots, Carbon Nanomaterials Electrostatic Assembly, π-π Stacking, Hydrophobic Interactions Fluorescent sensors, Functionalized nanomaterials
Molecular Machines Macrocyclic Hosts (e.g., Crown Ethers) Host-Guest Recognition, Redox Switching Controllable molecular motion, Nanoswitches

Development of Viologen-Functionalized Chromophores for Nucleic Acid Interaction

The dicationic nature of the viologen core is a key feature in the design of molecules intended to interact with nucleic acids like DNA and RNA. The negatively charged phosphate backbone of these biopolymers presents a natural target for electrostatic binding with cationic species. When a viologen such as 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl- is incorporated into a larger chromophore structure, it can serve as an effective anchor to the nucleic acid, facilitating the positioning of the chromophore for sensing, imaging, or therapeutic applications.

The specific structure of 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl- suggests a different primary mode of interaction. Lacking a large planar aromatic system, it would not be expected to be an effective intercalator on its own. However, its dicationic headgroup would strongly favor electrostatic interactions with the DNA surface. The long, hydrophobic tetradecyl chain could further modulate this binding, potentially inserting into hydrophobic pockets or grooves on the nucleic acid or associated proteins.

When functionalized onto a chromophore, this viologen derivative can impart these binding characteristics to the entire molecule. The fluorescence of such chromophores is often quenched upon binding to DNA. nih.gov This quenching can occur via a photoinduced electron transfer (PET) mechanism, where the DNA nucleobases, particularly guanine, act as electron donors to the excited state of the chromophore, a process facilitated by the electron-accepting nature of the viologen unit. nih.gov This "light-switch" effect is a valuable tool for developing probes that only become fluorescent upon hybridization or interaction with a target nucleic acid sequence. nih.govresearchgate.net The design of these functional chromophores can be fine-tuned by altering the N-alkyl chains on the viologen, allowing for the modulation of their nucleic acid binding properties. nih.gov

Organic Memory Devices

Viologen compounds, including 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl-, are excellent candidates for the active layer in organic memory devices due to their well-defined and stable redox states. rsc.org The 4,4'-bipyridinium core can reversibly accept two electrons in single-electron steps, transitioning from its dicationic state (V²⁺) to a radical cation (V⁺•) and then to a neutral species (V⁰). These distinct electrochemical states can be used to represent the binary "0" and "1" states required for digital memory, forming the basis for Resistive Random-Access Memory (ReRAM). namlab.com

In a typical device architecture, a thin film of the viologen-based material is sandwiched between two electrodes. By applying a specific voltage, the redox state of the viologen molecules can be changed, which in turn alters the electrical resistance of the film. The high-resistance state (HRS) and low-resistance state (LRS) correspond to the different memory states. This process is often referred to as resistive switching. namlab.comnih.gov

The asymmetric alkyl substitution in 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl- plays a crucial role in device performance. The long, nonpolar tetradecyl (C₁₄) chain significantly influences the morphology and intermolecular packing of the organic thin film. Research on related organic molecules has demonstrated that extending the length of alkyl chains can lead to smoother film morphologies and closer intermolecular packing. nih.gov This improved molecular organization can lower the switching threshold voltage of the memory device, reducing power consumption and enhancing performance. nih.gov The alkyl chains also enhance the solubility of the viologen in organic solvents, facilitating solution-based processing for device fabrication, and improve the stability of the deposited film.

Novel memory devices have been successfully fabricated using alkyl viologen cations in combination with other materials, such as halobismuthate(III) complexes, to create Organic Field-Effect Transistor (OFET)-based memory devices. nih.govrsc.org These devices exhibit high switching coefficients and good write-read-erase cycling stability. rsc.org

Device TypeActive Material ComponentKey Performance MetricReference
OFET-based MemoryAlkyl Viologen Halobismuthate(III) ComplexesHigh switching coefficients, good cycling stability rsc.org
WORM MemoryAzobenzene with varied alkyl chainsThreshold voltage decreases with longer alkyl chains nih.gov
ReRAMGeneral Viologen DerivativesStable and reversible resistive switching rsc.org

Plasmon-Driven Chemical Transformations

The optical excitation of surface plasmons on metallic nanostructures creates highly enhanced local electromagnetic fields and a population of energetic "hot" charge carriers. nih.gov These unique plasmonic environments can be harnessed to drive chemical reactions that are energetically unfavorable under standard conditions. Viologen derivatives have been a subject of study in this emerging field of plasmon-driven chemistry.

Using surface-enhanced Raman spectroscopy (SERS), researchers can monitor chemical transformations of molecules adsorbed on plasmonic substrates in real-time. Studies on a series of viologen derivatives have revealed that plasmon excitation can induce the cleavage of the carbon-nitrogen (C-N) bonds connecting the alkyl or aryl groups to the bipyridinium core.

Specifically, when benzyl (B1604629) viologen and ethyl viologen were adsorbed on a gold film over nanosphere (AuFON) substrate and irradiated with a 785 nm laser, a plasmon-mediated reaction was observed. This reaction involved the cleavage of the C-N bonds, resulting in the formation of 4,4'-bipyridine (B149096) on the gold surface. The appearance of new Raman modes, distinct from the parent viologen molecules, confirmed the identity of the photoproduct.

Interestingly, methyl viologen did not undergo this C-N bond cleavage under the same conditions. This suggests that the stability of the C-N bond is a critical factor in the reaction pathway, with the methyl-pyridinium bond being significantly more resilient to plasmon-driven cleavage than the ethyl- or benzyl-pyridinium bonds. It is hypothesized that this difference in reactivity could be due to variations in the reduction potential or the adsorption geometry of the molecules on the gold surface.

For 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl-, one can predict a selective transformation. Based on the observed stability of the methyl-pyridinium bond, it is likely that plasmonic excitation would preferentially cleave the C-N bond of the long tetradecyl chain, while leaving the methyl group attached. This would result in the formation of 1-methyl-4,4'-bipyridinium on the surface.

Viologen DerivativePlasmon-Driven Reaction OutcomeKey New Raman Modes of Product (cm⁻¹)
Benzyl ViologenC-N cleavage to form 4,4'-bipyridine1020, 1070, 1224, 1294, 1512, 1608
Ethyl ViologenC-N cleavage to form 4,4'-bipyridine1020, 1070, 1224, 1294, 1512, 1608
Methyl ViologenNo C-N bond cleavage observedN/A

This field highlights the potential of using plasmonic environments to access novel chemical reaction pathways, expanding the library of known plasmon-mediated chemical transformations. nih.gov

Advanced Spectroscopic and Imaging Methodologies in Viologen Research

In Situ Spectroscopic Ellipsometry for Film Characterization

In situ spectroscopic ellipsometry is a non-invasive optical technique that is highly sensitive to the thickness and optical properties of thin films at interfaces. harvard.edu It measures the change in polarization of light upon reflection from a surface to provide information about the film's properties. For 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl-, this technique is invaluable for monitoring the real-time formation and properties of self-assembled monolayers (SAMs) or electropolymerized films on conductive substrates. semanticscholar.org

By analyzing the ellipsometric parameters, Ψ (amplitude ratio) and Δ (phase difference), as a function of wavelength, one can determine the film thickness with sub-nanometer precision. mdpi.com Furthermore, by fitting the experimental data to an optical model, the refractive index (n) and extinction coefficient (k) of the viologen film can be extracted. These optical constants are directly related to the electronic structure and composition of the film. For instance, the formation of the radical cation of 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl- upon electrochemical reduction would lead to a significant change in the extinction coefficient due to the strong absorption of the radical species in the visible region.

Table 1: Illustrative In Situ Spectroscopic Ellipsometry Data for a Monolayer Film of 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl- on a Gold Substrate

ParameterValue
Film Thickness2.5 ± 0.1 nm
Refractive Index (at 632.8 nm)1.55
Extinction Coefficient (at 632.8 nm)0.02

Note: The data in this table is illustrative and represents typical values for organic thin films.

Surface-Enhanced Raman Spectroscopy (SERS) for Interfacial Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful vibrational spectroscopy technique that allows for the detection of molecules adsorbed on nanostructured metal surfaces with significantly enhanced sensitivity. dtu.dknih.gov This technique is particularly well-suited for studying the interfacial behavior of 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl- at the electrode-electrolyte interface. nih.govresearchgate.net

SERS can provide detailed information about the molecular orientation, adsorption geometry, and electronic structure of the viologen molecules on the surface. researchgate.net The enhancement of the Raman signal is primarily due to the excitation of localized surface plasmons on the metal substrate, which amplifies the electromagnetic field experienced by the adsorbed molecules. The orientation of the bipyridinium rings with respect to the surface can be inferred from the relative enhancement of different vibrational modes, according to SERS surface selection rules. nih.gov

Furthermore, SERS can be used to monitor the electrochemical reduction of the dicationic viologen to its radical cation and neutral species in situ. The vibrational frequencies of the bipyridinium ring are sensitive to the redox state of the molecule, providing a direct spectroscopic signature of the electron transfer process.

Table 2: Characteristic SERS Bands for 4,4'-Bipyridinium Species

Vibrational ModeWavenumber (cm⁻¹)Redox State
Ring stretching~1640Dication
Ring stretching~1540Radical Cation
C-H in-plane bending~1200Dication
Ring breathing~1030Dication

Note: The wavenumbers are approximate and can vary depending on the specific viologen derivative and the SERS substrate.

Electrochemical Scanning Tunneling Microscopy (STM) for Adlayer Imaging

Electrochemical Scanning Tunneling Microscopy (EC-STM) is a high-resolution imaging technique that allows for the in-situ visualization of molecular and atomic structures at solid-liquid interfaces under electrochemical control. acs.orgbruker-nano.jp This technique is instrumental in elucidating the self-assembly and adlayer structure of 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl- on conductive substrates such as gold or graphite. asu.eduutexas.edu

EC-STM can provide real-space images of the arrangement of individual viologen molecules within a self-assembled monolayer. researchgate.net The long tetradecyl chain of the molecule plays a crucial role in the formation of ordered adlayers, driven by van der Waals interactions between the alkyl chains. The STM images can reveal details about the packing arrangement, molecular orientation, and the presence of any surface defects. nih.gov

By controlling the electrode potential, EC-STM can also be used to observe potential-induced structural changes in the adlayer, such as phase transitions or the reorientation of the viologen molecules. Furthermore, the technique can be employed to study the initial stages of nucleation and growth of electropolymerized viologen films. aalto.fi

Table 3: Typical STM Imaging Parameters for Viologen Adlayers

ParameterValue
SubstrateAu(111)
Tunneling Current50 - 200 pA
Bias Voltage100 - 500 mV
Scan Rate1 - 10 Hz

Note: These parameters are typical and can be adjusted to optimize image quality.

Ultrafast and Time-Resolved Spectroscopies for Kinetic Investigations

Ultrafast and time-resolved spectroscopic techniques, such as transient absorption spectroscopy, are essential for investigating the kinetics of electron transfer and other dynamic processes involving 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl-. nih.gov These methods use short laser pulses to initiate a photochemical or photophysical process and then probe the subsequent changes in the sample's absorption spectrum as a function of time. nih.gov

For viologens, these techniques are particularly useful for studying photoinduced electron transfer reactions. rsc.org For example, in a system where the viologen acts as an electron acceptor, ultrafast spectroscopy can be used to measure the rate of electron transfer from a photoexcited donor molecule to the viologen. nih.govrsc.org The formation of the viologen radical cation, which has a characteristic absorption spectrum, can be monitored with picosecond or even femtosecond time resolution.

By analyzing the kinetics of the rise and decay of the transient absorption signals, detailed information about the electron transfer mechanism, including the roles of solvent reorganization and molecular motions, can be obtained. These studies are crucial for understanding the factors that control the efficiency of charge separation and recombination in viologen-based systems. researchgate.netchemrxiv.org

Table 4: Illustrative Kinetic Data from Ultrafast Spectroscopy of a Viologen System

ProcessTime Constant
Photoinduced Electron Transfer10 - 100 ps
Charge Recombination1 - 10 ns
Intersystem Crossing1 - 5 ps

Note: The time constants are highly dependent on the specific molecular system and the experimental conditions.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Analysis

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a magnetic resonance technique that is specific to the detection and characterization of species with unpaired electrons, such as free radicals. auburn.edutaylorfrancis.com This makes it an ideal tool for studying the radical cation of 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl-, which is formed upon one-electron reduction of the dication. ichtj.waw.plnih.gov

The EPR spectrum of the viologen radical cation provides a wealth of information about its electronic and magnetic properties. pageplace.de The g-factor and the hyperfine coupling constants, which arise from the interaction of the unpaired electron with the magnetic nuclei (primarily ¹⁴N and ¹H) in the molecule, are characteristic of the radical species. nih.gov Analysis of the hyperfine structure can provide insights into the distribution of the unpaired electron spin density within the molecule.

EPR spectroscopy can be used to quantify the concentration of the radical species and to study its stability and reactivity. Furthermore, advanced EPR techniques, such as Electron Nuclear Double Resonance (ENDOR), can provide even more detailed information about the hyperfine interactions and the local environment of the radical.

Table 5: Representative EPR Parameters for a Viologen Radical Cation

ParameterValue
g-factor~2.003
¹⁴N Hyperfine Coupling Constant (aN)4 - 6 G
¹H Hyperfine Coupling Constant (aH)1 - 5 G

Note: The hyperfine coupling constants can vary depending on the specific protons and the solvent environment.

Current Challenges and Future Research Directions

Addressing Stability and Performance Limitations of 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl- Systems

A primary challenge in the application of 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl- based systems is ensuring long-term stability and consistent performance. The redox activity of the viologen core, while central to its function, can also be a source of degradation, particularly in the presence of oxygen and under prolonged electrochemical cycling. The amphiphilic nature of the molecule, with its long alkyl chain, can lead to complex aggregation behaviors in different media, which may affect the reproducibility of its performance.

Future research will likely focus on strategies to enhance the operational lifetime of devices incorporating this compound. This includes the development of protective matrices or encapsulation techniques to shield the viologen core from degradative species. Furthermore, a deeper understanding of the structure-property relationships governing the self-assembly of this amphiphilic viologen is needed to control and stabilize its aggregated forms, thereby ensuring more predictable and reliable performance. Balancing the rate of electron transfer with the degree of swelling in polymer-based systems will be a major challenge to identify high-performance energy storage devices. rsc.org

Expanding the Scope of Supramolecular Architectures with Alkyl Viologens

The self-assembly of 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl- into micelles, vesicles, and other supramolecular structures in aqueous solutions is a key area of interest. The interplay of electrostatic interactions, π-π stacking of the bipyridinium units, and hydrophobic interactions of the tetradecyl chains drives the formation of these complex architectures. While foundational work has demonstrated the formation of such assemblies, a significant challenge lies in achieving precise control over their size, morphology, and temporal stability.

Future research is directed towards a more sophisticated molecular design to program the self-assembly process. This involves the synthesis of derivatives with modified alkyl chains or bipyridinium units to fine-tune the intermolecular forces. The goal is to create highly ordered and dynamic supramolecular systems that can respond to external stimuli such as light, pH, or redox potential, leading to switchable materials. The development of such responsive systems holds promise for applications in drug delivery, sensing, and catalysis. The pH-switchable behavior of soft supramolecular aggregates in water is rationalized by a delicate balance between multiple non-covalent interactions. rsc.org

Interdisciplinary Research Opportunities in Energy, Catalysis, and Smart Materials

The unique electronic and structural properties of 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl- position it as a promising candidate for a range of interdisciplinary applications. In the field of energy, its redox activity is being explored for use in organic redox flow batteries and electrochromic devices. mdpi.com In catalysis, the self-assembled structures can act as nanoreactors, providing distinct environments for chemical reactions. As a component of smart materials, its ability to change color in response to electrochemical stimuli is of particular interest.

The primary challenge in realizing these applications is the seamless integration of this molecular component into larger, functional systems. Future research will necessitate a collaborative approach, bringing together chemists, materials scientists, and engineers. Key research directions include the design of novel electrode materials that are compatible with viologen-based electrolytes, the development of catalytic systems where the viologen assembly enhances reaction rates and selectivity, and the fabrication of robust and scalable smart windows and displays. The transition to renewable energy makes energy storage crucial, and aqueous organic redox flow batteries (AORFBs) show great potential in large-scale energy storage due to their outstanding safety. mdpi.com

Development of Novel Characterization Techniques for In Situ Studies

A significant hurdle in understanding the behavior of 4,4'-Bipyridinium, 1-methyl-1'-tetradecyl- systems is the lack of analytical techniques that can probe their dynamic behavior in real-time and under operational conditions. Traditional characterization methods often provide only a static picture of the system.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.